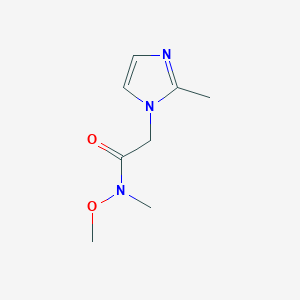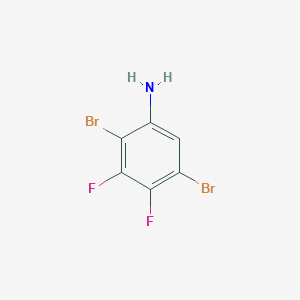
2,5-Dibromo-3,4-difluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-3,4-difluoroaniline is an organic compound with the molecular formula C6H3Br2F2NH2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-3,4-difluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the following steps:
Starting Material: Aniline is used as the starting material.
Bromination: The aniline is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2 and 5 positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to introduce fluorine atoms at the 3 and 4 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Bromination: Using bromine and a suitable catalyst in large reactors.
Fluorination: Employing efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,5-Dibromo-3,4-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the substituents introduced, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro or nitroso derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
科学的研究の応用
2,5-Dibromo-3,4-difluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-dibromo-3,4-difluoroaniline involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and ability to form stable complexes with various biological molecules. These interactions can affect cellular pathways and processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2,4-Difluoroaniline: Similar in structure but lacks bromine atoms.
2,3-Difluoroaniline: Another fluorinated aniline derivative with different substitution patterns.
5-Bromo-2,4-difluoroaniline: Contains bromine and fluorine atoms but in different positions.
Uniqueness
2,5-Dibromo-3,4-difluoroaniline is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
2,5-dibromo-3,4-difluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F2N/c7-2-1-3(11)4(8)6(10)5(2)9/h1H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBNVCZEANIUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
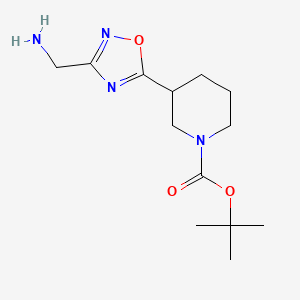

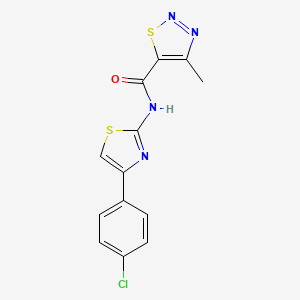
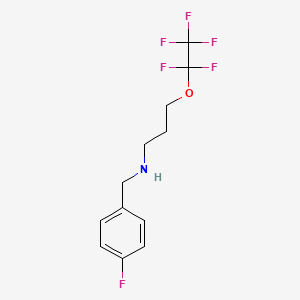
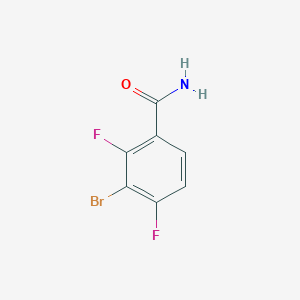
![N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide](/img/structure/B14870997.png)


![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14871002.png)

![9-(4-Butoxyphenyl)-3-((2,5-dimethylbenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871010.png)
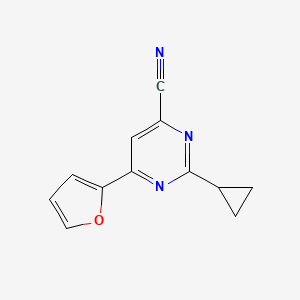
![ethyl {[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]amino}(oxo)acetate](/img/structure/B14871035.png)
